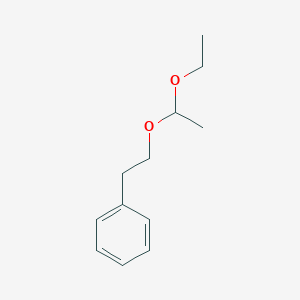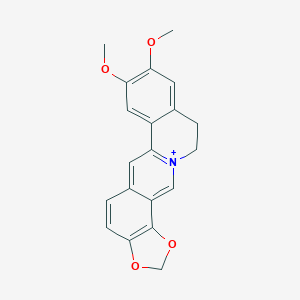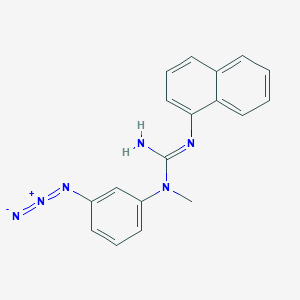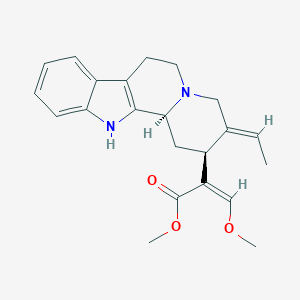
Geissoschizine methyl ether
Overview
Description
Geissoschizine methyl ether is an indole alkaloid found in the Uncaria hook, a constituent of the traditional Japanese medicine yokukansan . This compound has been identified as having significant pharmacological effects, particularly in the modulation of serotonin receptors . It is known for its antagonistic effect on 5-HT7 receptors, which plays a role in its psychotropic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Geissoschizine methyl ether is typically isolated from the Uncaria rhynchophylla plant . The isolation process involves extraction and purification techniques that separate the compound from other alkaloids present in the plant. Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation from natural sources remains the primary method of obtaining this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Uncaria rhynchophylla. The process includes harvesting the plant, drying, and then using solvents to extract the alkaloids. The extract is then purified using chromatographic techniques to isolate this compound .
Chemical Reactions Analysis
Types of Reactions: Geissoschizine methyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of this compound N-oxide .
Scientific Research Applications
Geissoschizine methyl ether has a wide range of scientific research applications:
Mechanism of Action
Geissoschizine methyl ether exerts its effects primarily through its interaction with serotonin receptors. It acts as an antagonist to the 5-HT7 receptor and an agonist to the 5-HT1A receptor . This dual action modulates neurotransmitter release and neuronal excitability, contributing to its psychotropic and antiepileptic effects .
Comparison with Similar Compounds
Geissoschizine methyl ether is unique among indole alkaloids due to its specific receptor interactions. Similar compounds include:
- Hirsutine
- Hirsuteine
- Rhynchophylline
- Isorhynchophylline
- Corynoxeine
- Isocorynoxeine
These compounds share structural similarities but differ in their receptor binding affinities and pharmacological effects. This compound’s unique combination of 5-HT7 antagonism and 5-HT1A agonism sets it apart in its therapeutic potential .
Properties
IUPAC Name |
methyl (Z)-2-[(2S,3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-16-15-7-5-6-8-19(15)23-21(16)20(24)11-17(14)18(13-26-2)22(25)27-3/h4-8,13,17,20,23H,9-12H2,1-3H3/b14-4-,18-13-/t17-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMJZLUOKJRHOW-XEASWFAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1CN2CCC3=C(C2CC1C(=COC)C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/CN2CCC3=C([C@@H]2C[C@@H]1/C(=C/OC)/C(=O)OC)NC4=CC=CC=C34 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101045604 | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60314-89-8 | |
| Record name | Geissoschizine methyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60314-89-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geissoschizine methyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060314898 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geissoschizine methyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101045604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEISSOSCHIZINE METHYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TNN2THT2NX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the primary pharmacological targets of GM?
A1: GM interacts with multiple targets in the central nervous system, exhibiting affinity for various serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT4, 5-HT5A, 5-HT6, and 5-HT7. [, , ] It demonstrates partial agonistic activity at 5-HT1A receptors and antagonistic activity at 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT7 receptors. [] Additionally, GM exhibits acetylcholinesterase (AChE) inhibitory activity. [, , ]
Q2: How does GM's interaction with 5-HT receptors contribute to its potential therapeutic effects?
A2: GM's partial agonism at 5-HT1A receptors is linked to its anti-aggressive effects, [, ] while its antagonism at 5-HT2A receptors might contribute to its potential antipsychotic-like activity. [, ] The modulation of multiple 5-HT receptor subtypes suggests a complex interplay that contributes to its diverse pharmacological profile.
Q3: Does GM affect other neurotransmitter systems?
A3: Research suggests that GM may influence the dopaminergic system by inhibiting catechol-O-methyltransferase (COMT), an enzyme involved in dopamine metabolism. [] This inhibition could lead to increased dopamine levels, potentially contributing to some of GM's effects.
Q4: What are the downstream effects of GM's AChE inhibitory activity?
A4: By inhibiting AChE, GM can increase acetylcholine levels in the brain. [, , ] This mechanism is particularly relevant to its potential in managing conditions like Alzheimer's disease, where acetylcholine deficiency is a hallmark.
Q5: How does GM contribute to the neuroprotective effects of Uncaria hook?
A5: Studies indicate that GM, alongside other alkaloids in Uncaria hook, might exert neuroprotective effects through various mechanisms, including anti-oxidant, anti-inflammatory, and neuromodulatory activities. [, , ] These properties are being investigated for their potential in neurodegenerative diseases.
Q6: What is known about the absorption and distribution of GM?
A6: GM is absorbed into the bloodstream following oral administration of Uncaria hook preparations. [, , ] Importantly, it can cross the blood-brain barrier, reaching the brain, which is crucial for its central nervous system activity. [, , ]
Q7: How is GM metabolized in the body?
A7: GM is primarily metabolized by cytochrome P450 (CYP) enzymes, mainly CYP3A4, into various metabolites. [, , ] The metabolic profile includes oxidized, demethylated, and water-adduct forms. [, ] Notably, there might be gender-related differences in GM metabolism in rats, although not observed in humans. [, ]
Q8: What are the routes of GM elimination?
A8: Following metabolism, GM and its metabolites are excreted through various routes, including urine and bile. [, ] The specific contributions of each route may vary depending on factors such as dosage and individual variations.
Q9: What in vitro models have been used to study the effects of GM?
A9: Various cell-based assays have been employed to investigate GM's effects, including primary cultured rat cortical neurons, [] PC12 cells (rat pheochromocytoma cells), [] and HT22 cells (mouse hippocampal neuronal cells). [] These models have provided insights into its neuroprotective, anti-inflammatory, and neurotrophic properties.
Q10: What in vivo models have been used to study the effects of GM?
A10: Rodent models, particularly rats and mice, have been extensively used to study the effects of GM. These include models of Alzheimer's disease, [] Parkinson's disease, [] depression, [] and behavioral disorders. [, ]
Q11: Are there any clinical trials investigating the therapeutic potential of GM?
A11: While clinical trials have assessed the efficacy of Uncaria hook preparations containing GM, specifically yokukansan, for conditions like behavioral and psychological symptoms of dementia (BPSD), [, , ] dedicated clinical trials focusing solely on GM are limited.
Q12: What is the molecular formula and weight of GM?
A12: GM has a molecular formula of C22H28N2O4 and a molecular weight of 384.47 g/mol. []
Q13: What spectroscopic data is available for the characterization of GM?
A13: GM's structure has been elucidated using various spectroscopic techniques, including ultraviolet-visible (UV-Vis) spectroscopy, electrospray ionization quadrupole time-of-flight mass spectrometry (ESI-QTOF MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , ] These techniques provide detailed information about its functional groups, molecular weight, and three-dimensional structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


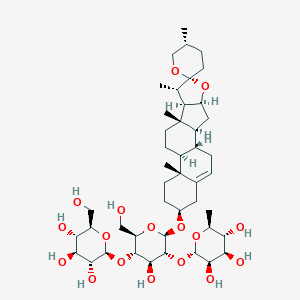
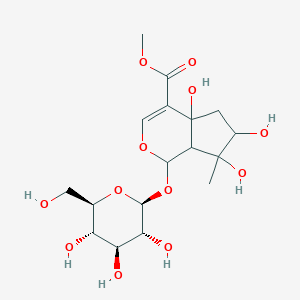
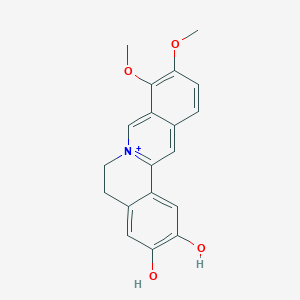
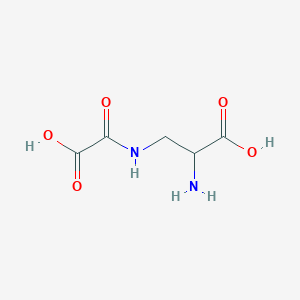
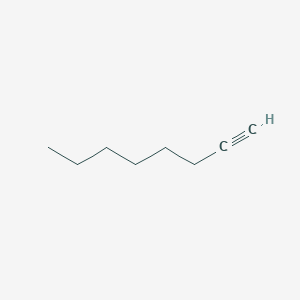
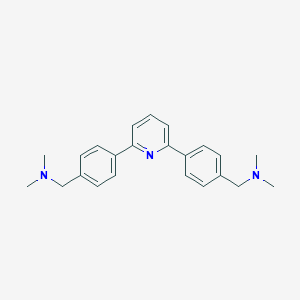
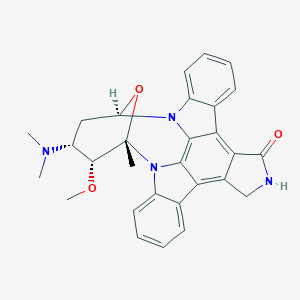
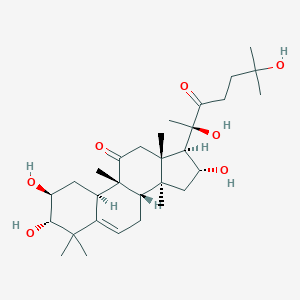
![2-[(1R,3R)-3-acetyl-2,2-dimethylcyclobutyl]acetonitrile](/img/structure/B150100.png)
![[(2R,3R,4S,5R)-5-(6-methoxypurin-9-yl)-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B150104.png)

